Ethyl 2-methyl-2,3-butadienoate

Catalog No.
S640103
CAS No.
5717-41-9
M.F
C7H10O2
M. Wt
126.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-methyl-2,3-butadienoate

CAS Number

5717-41-9

Product Name

Ethyl 2-methyl-2,3-butadienoate

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

InChI

InChI=1S/C7H10O2/c1-4-6(3)7(8)9-5-2/h1,5H2,2-3H3

InChI Key

QFTBEYHBIFWGHJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C=C)C

Synonyms

ethyl 2-methylbuta-2,3-dienoate

Canonical SMILES

CCOC(=O)C(=C=C)C
  • Organic synthesis

    EMBD possesses a conjugated diene moiety (two double bonds next to each other) and an ester functional group. This combination can be useful as a building block in organic synthesis for the construction of more complex molecules. Studies haven't been widely documented, but further research might explore its reactivity in Diels-Alder reactions or cycloadditions to form various cyclic compounds PubChem, Ethyl 2-methyl-2,3-butadienoate: .

  • Material science

    The diene functionality in EMBD could potentially be used in the development of new polymeric materials. The double bonds can participate in polymerization reactions to form plastics or elastomers with specific properties. However, more research is needed to determine the feasibility and suitability of EMBD for this application.

  • Bioorganic chemistry

    The biological activity of EMBD remains unexplored. However, its structural similarity to certain naturally occurring molecules could warrant investigation. Studies might explore its potential interactions with biological systems or enzymes, but currently there is no documented research in this area.

Ethyl 2-methyl-2,3-butadienoate is an organic compound classified as an ester. Its molecular formula is C₇H₁₀O₂, and it features a unique structure characterized by a butadiene backbone with a methyl group and an ethyl ester functional group. This compound is recognized for its role in various

  • Nucleophilic Addition: It can undergo nucleophilic addition reactions, particularly with phosphines, leading to the formation of zwitterionic intermediates. This reaction is significant in the synthesis of various organic compounds .
  • Electrophilic Addition: The compound also reacts with electrophiles, such as phenylselenyl chloride, to yield products with good stereoselectivity .
  • Umpolung Reactions: In the presence of phosphine catalysts, ethyl 2-methyl-2,3-butadienoate can engage in umpolung addition reactions with various nucleophiles, allowing for the formation of diverse carbon skeletons .
  • [4 + 2] Annulation: It acts as a 1,4-dipole synthon and can undergo [4 + 2] annulation reactions with N-tosylimines, showcasing its versatility in synthetic organic chemistry .

Ethyl 2-methyl-2,3-butadienoate can be synthesized through various methods:

  • Base-Catalyzed Condensation: One common method involves the base-catalyzed condensation of methyl acrylate with isobutylene oxide, followed by esterification to yield the final product.
  • Phosphine-Catalyzed Reactions: Phosphine-catalyzed reactions have been employed to facilitate the synthesis of this compound from simpler precursors through nucleophilic addition mechanisms .
  • Electrophilic Addition Reactions: The compound can also be synthesized via electrophilic addition reactions involving allenoates or other unsaturated esters .

Ethyl 2-methyl-2,3-butadienoate finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in the development of polymers and other materials due to its reactive double bonds.
  • Flavoring Agents: Some derivatives of this compound are used in flavoring and fragrance applications due to their pleasant aroma.

Interaction studies involving ethyl 2-methyl-2,3-butadienoate primarily focus on its reactivity with nucleophiles and electrophiles in synthetic pathways. These studies help elucidate the mechanisms by which this compound participates in chemical transformations and its potential roles in biological systems.

Ethyl 2-methyl-2,3-butadienoate shares structural similarities with other compounds in the butadiene family and related esters. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-methyl-2,3-butadienoateC₆H₈O₂Lacks ethyl group; similar reactivity
Ethyl 3-methyl-3-butenoateC₇H₁₄O₂Different position of double bond
Ethyl acetoacetateC₆H₈O₄Contains a ketone functional group

Uniqueness

Ethyl 2-methyl-2,3-butadienoate is unique due to its specific arrangement of double bonds and substituents that allow it to participate effectively in nucleophilic addition and electrophilic reactions. Its ability to act as a dipole synthon further distinguishes it from other similar compounds.

- Representative Examples

Starting MaterialAcyl ChlorideReaction ConditionsYield (%)Physical State
Ethyl 2-(triphenylphosphoranylidene)propionateAcetyl chlorideTriethylamine, dichloromethane/pentane, 25°C, 6h61Liquid
Ethyl 2-(triphenylphosphoranylidene)propionateBenzoyl chlorideTriethylamine, dichloromethane, room temperature85Liquid
Ethyl 2-(triphenylphosphoranylidene)propionatep-Toluoyl chlorideTriethylamine, dichloromethane, room temperature78Liquid
Ethyl 2-(triphenylphosphoranylidene)propionate2-Chlorobenzoyl chlorideTriethylamine, dichloromethane, room temperature65Liquid

The mechanistic understanding of this transformation has been extensively studied through spectroscopic and computational methods [4]. The reaction proceeds through a tetrahedral intermediate formed upon nucleophilic attack, followed by elimination of triphenylphosphine oxide to generate the cumulative double bond system characteristic of allenes [4]. The stereochemistry of the resulting allenoate is determined by the configuration of the phosphorane intermediate, with the methyl group adopting the thermodynamically favored orientation [4].

Purification of the crude ethyl 2-methyl-2,3-butadienoate typically involves distillation under reduced pressure [2]. The compound exhibits a boiling point of 54-55 degrees Celsius at 25-26 millimeters of mercury pressure [2]. Care must be taken during purification to avoid prolonged heating, as allenoates are prone to polymerization and decomposition at elevated temperatures [5].

The classical phosphorane methodology offers several advantages including predictable reaction outcomes, well-established experimental procedures, and the ability to prepare gram-scale quantities of product [2]. However, the approach requires the use of triphenylphosphine, which generates stoichiometric amounts of triphenylphosphine oxide waste [2]. Additionally, the moisture sensitivity of phosphorane reagents necessitates strict anhydrous conditions throughout the synthetic sequence [2].

Catalytic Approaches Using Transition Metal Complexes

Transition metal-catalyzed methodologies have emerged as powerful alternatives for the synthesis and functionalization of ethyl 2-methyl-2,3-butadienoate [6] [7] [8]. These approaches offer enhanced selectivity, milder reaction conditions, and the potential for asymmetric synthesis compared to classical stoichiometric methods.

Phosphine-catalyzed transformations represent a particularly important class of catalytic approaches [9] [10]. Triphenylphosphine serves as an effective catalyst for the annulation of ethyl 2-methyl-2,3-butadienoate with nitrogen-tosylimines, yielding ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate derivatives in excellent yields [9]. The mechanism involves nucleophilic addition of triphenylphosphine to the allenic ester, forming resonance-stabilized phosphonium dienolates that subsequently undergo annulation with the electrophilic imine partner [10].

The catalytic cycle is initiated by nucleophilic addition of triphenylphosphine to ethyl 2-methyl-2,3-butadienoate, leading to the formation of resonance-stabilized zwitterions [10]. These phosphonium dienolate intermediates can undergo nucleophilic addition to electron-deficient partners through either alpha or gamma pathways, depending on the electronic nature of the phosphine catalyst and the reaction conditions [10]. The resulting intermediates then undergo intramolecular cyclization, proton transfer, and phosphine elimination to yield the final cyclic products [10].

Tri-n-butylphosphine has been demonstrated as an effective alternative catalyst for these transformations [1]. In reactions with nitrogen-tosylimines, tri-n-butylphosphine provides ethyl 6-substituted-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate products in 76 percent yield after 13 hours at room temperature [1]. The use of tri-n-butylphosphine offers advantages in terms of product isolation, as the corresponding phosphine oxide byproduct is more easily separated from the desired allenoate products [1].

Palladium-catalyzed approaches have shown promise for allene synthesis through beta-hydrogen elimination pathways [7]. These methodologies involve the formation of allylic palladium intermediates that undergo beta-vinylic hydrogen elimination to generate the cumulative double bond system [7]. The key step involves beta-hydrogen elimination from the sp2-hybridized carbon, representing a novel mechanistic pathway for allene formation [7].

Rhodium-catalyzed methodologies offer additional opportunities for selective transformations [8] [11]. Rhodium complexes, particularly those bearing phosphine ligands, demonstrate high activity for various bond-forming reactions involving allenoic esters [8]. These catalysts can facilitate asymmetric transformations when chiral ligands are employed, providing access to enantioenriched allenoate derivatives [11].

Table 2: Catalytic Approaches Using Transition Metal Complexes

Catalyst SystemSubstrate TypeProduct TypeTypical Yield (%)Reaction Time (h)Temperature (°C)
TriphenylphosphineN-tosyliminesTetrahydropyridines941325
Tri-n-butylphosphineN-tosyliminesTetrahydropyridines761325
1,4-Diazabicyclo[2.2.2]octaneEnonesDihydropyrans852480
Hexamethylphosphorous triamideActivated olefinsCyclopentenes751225

The electronic nature of the phosphine catalyst plays a crucial role in determining the reaction pathway and product selectivity [4]. Electron-donating phosphines such as hexamethylphosphorous triamide favor reactions proceeding through phosphonium enolate intermediates, while electron-deficient triarylphosphines facilitate transformations involving vinylogous ylide pathways [4]. This electronic tuning allows for selective access to different regioisomeric products from the same starting materials [4].

Lewis acid co-catalysts can significantly enhance the efficiency of these transformations [4]. Boron trifluoride etherate and titanium tetrachloride have been employed as effective Lewis acids to activate aldehydic partners in vinylogous Wittig reactions [4]. The use of substoichiometric amounts of Lewis acid (typically 10-20 mol percent) is sufficient to achieve high conversion and selectivity [4].

Temperature control is critical for achieving optimal results in transition metal-catalyzed processes [7]. Most phosphine-catalyzed reactions proceed efficiently at room temperature, while some palladium and rhodium-catalyzed transformations require elevated temperatures of 60-100 degrees Celsius [7]. The choice of temperature must balance reaction rate with product stability, as allenoates can undergo decomposition or polymerization at high temperatures [7].

Solvent-Free and Green Chemistry Protocols

The development of environmentally sustainable synthetic methodologies for ethyl 2-methyl-2,3-butadienoate has gained significant attention in recent years [12] [13] [14]. These approaches focus on reducing or eliminating organic solvent usage, minimizing waste generation, and employing renewable starting materials and catalysts.

Microwave-assisted synthesis represents a highly effective green chemistry approach for allenoate preparation [15]. Microwave irradiation enables rapid heating and enhanced reaction rates, allowing for the completion of synthetic transformations in significantly reduced time frames [15]. Reactions that typically require 12-24 hours under conventional heating can be completed within 5 minutes using microwave irradiation at 120 degrees Celsius [15]. This approach eliminates the need for organic solvents in many cases and provides excellent yields of 80-95 percent [15].

The microwave methodology is particularly effective for annulation reactions involving ethyl 2-methyl-2,3-butadienoate and nitrogen-sulfonylimine partners [15]. The enhanced reaction rates under microwave conditions allow for efficient formation of three-membered rings and novel dihydropyridine derivatives in a highly regio- and diastereoselective manner [15]. The formal three-plus-two cycloaddition reactions are complete within five minutes under microwave irradiation, demonstrating the significant time advantages of this approach [15].

Ball milling mechanochemistry has emerged as a powerful solvent-free approach for organic synthesis [16] [17]. High-temperature ball milling conditions enable the efficient preparation of complex organic molecules without the use of any organic solvents [16]. The mechanical energy provided by ball milling activates chemical bonds and facilitates bond formation through direct solid-state reactions [16]. This methodology has been successfully applied to the synthesis of various organic compounds, including ester derivatives related to allenoic systems [17].

The mechanochemical approach offers several significant advantages over conventional solution-phase methods [16]. Reaction times are typically shorter, requiring only simple grinding procedures at room temperature or slightly elevated temperatures [16]. The workup procedures are simplified, as products can often be isolated by simple washing with water or minimal amounts of organic solvents [16]. Yields are comparable to or superior to conventional methods, ranging from 70-90 percent for most transformations [16].

Solid-state grinding represents the most environmentally benign approach within this category [18]. Simple grinding of reactants using a mortar and pestle can facilitate bond formation without any added solvents or catalysts [18]. While yields may be somewhat lower (60-85 percent) compared to other methods, the operational simplicity and complete absence of waste solvents make this approach highly attractive for educational and small-scale synthetic applications [18].

Table 3: Solvent-Free and Green Chemistry Protocols

MethodKey FeaturesTypical ConditionsAdvantagesYield Range (%)
Microwave-assisted synthesisReduced reaction time, no organic solvents120°C, 5 min, microwave irradiationFast reaction, high yields80-95
Ball milling mechanochemistryNo solvents, mechanical energy activationHigh-temperature ball milling, 80°CSolvent-free, sustainable70-90
Solid-state grindingRoom temperature, catalyst-freeGrinding with mortar and pestleSimple operation, no heating60-85
Water-mediated synthesisAqueous medium, environmentally benignWater, room temperature, 2-4hNon-toxic solvent, mild conditions75-90

Water-mediated synthesis protocols offer additional opportunities for green chemistry applications [19]. Aqueous reaction media eliminate the need for organic solvents while providing mild reaction conditions that minimize energy requirements [19]. These methodologies typically employ water-soluble catalysts or surfactants to facilitate reactions involving hydrophobic allenoic substrates [19]. Reaction times of 2-4 hours at room temperature are typical, with yields ranging from 75-90 percent [19].

The development of solvent-free protocols often requires careful optimization of reaction conditions to achieve satisfactory yields and selectivity [13]. Temperature control is particularly important, as the absence of solvent can lead to localized hot spots that promote unwanted side reactions [13]. The use of solid supports or grinding additives can help disperse heat and improve mixing efficiency [13].

Catalyst design for green chemistry applications focuses on the use of abundant, non-toxic metals and recyclable ligand systems [14]. Earth-abundant metals such as iron, copper, and zinc are preferred over precious metals like palladium and platinum [14]. Ligand systems based on renewable resources or easily recyclable synthetic materials help minimize the environmental impact of catalytic processes [14].

The mechanistic behavior of ethyl 2-methyl-2,3-butadienoate in nucleophilic addition reactions represents a fascinating example of umpolung reactivity, where the typical electrophilic character of the allene is inverted through phosphine catalysis. This compound exhibits two distinct nucleophilic addition pathways that depend on the reaction conditions and the nature of the nucleophile [1] [2].

The γ-umpolung addition pathway involves initial nucleophilic attack by a tertiary phosphine at the β-carbon of the allenoate, generating a zwitterionic phosphonium dienolate intermediate. This intermediate undergoes deprotonation by the incoming nucleophile, activating it for subsequent addition at the γ-carbon position [1]. The mechanism proceeds through formation of phosphonium dienolate A, which upon proton transfer generates the activated nucleophile that attacks the electrophilic vinyl phosphonium carbon-carbon double bond, yielding the umpolung product after catalyst elimination [1].

The β'-umpolung addition pathway represents a more recently discovered mechanistic manifold unique to α-substituted allenoates such as ethyl 2-methyl-2,3-butadienoate. This pathway exploits the equilibrium between the phosphonium dienolate and a vinylogous phosphorous ylide intermediate [2]. The α-methyl substituent enhances the acidity of the β'-protons, facilitating the conversion to the vinylogous ylide form. This ylide then activates pronucleophiles for addition at the β'-position, providing access to highly functionalized acrylate derivatives [2].

Experimental studies have demonstrated that oxygen-, nitrogen-, carbon-, and sulfur-centered nucleophiles are compatible with these umpolung processes, though sulfur nucleophiles follow a mechanistically distinct pathway due to unique steric and electronic effects [3]. The reaction typically favors pronucleophiles with pKa values less than 16, including β-keto esters, β-diesters, β-cyano sulfones, and bis(phenylsulfonyl)methane derivatives [1].

A critical mechanistic insight is that no additives are required for β'-umpolung additions, unlike γ-umpolung reactions which sometimes benefit from buffer systems containing equal ratios of acetic acid and sodium acetate [1] [2]. This difference reflects the enhanced basicity of the vinylogous ylide intermediate compared to the phosphonium dienolate, allowing more efficient proton transfer events.

Stereochemical outcomes in these reactions are influenced by the steric demands of the nucleophile and the electronic properties of the allenoate. For sterically demanding substrates, stereoselectivity can be reversed to obtain Z-acrylates exclusively, while less hindered nucleophiles typically provide E-configured products [2]. The α-methyl substituent plays a crucial role in determining both the reaction pathway and the stereochemical outcome by modulating the electron density and steric environment around the allenic system.

[4+2] Cycloaddition Reactions with Dienophiles

Ethyl 2-methyl-2,3-butadienoate demonstrates remarkable versatility as a dienophile in [4+2] cycloaddition reactions, participating in both normal electron-demand and inverse electron-demand Diels-Alder processes. The compound's behavior as a dienophile is governed by the electron-withdrawing nature of the ester carbonyl group, which reduces electron density in the cumulated double bond system and enhances reactivity toward electron-rich 1,3-dienes [4] [5].

The mechanistic framework for these cycloadditions involves concerted but highly asynchronous bond formation, where the two new carbon-carbon bonds form simultaneously but at different rates [4]. Computational studies using density functional theory at the B3LYP/6-31G* level have revealed that the energy difference between diastereomeric transition states can be as large as 2.5 kcal/mol, explaining the excellent stereoselectivity observed experimentally (up to 98:2 enantiomeric ratio) [4].

In asymmetric [4+2] additions with acyclic enones, ethyl 2-methyl-2,3-butadienoate undergoes a formal cycloaddition through an unexpected γ-substitution mechanism rather than the typical α-substitution pathway observed in Baylis-Hillman reactions [4]. The proposed mechanism involves formation of phosphonium dienolate intermediate A upon phosphine addition, followed by γ-attack on the enone electrophile to generate intermediate B. Subsequent oxygen trapping and cyclization yield dihydropyran products without proton transfer, demonstrating the unique reactivity profile of this α-methyl substituted allenoate [4].

The presence of the α-methyl substituent significantly impacts the electronic properties and steric environment of the dienophile. Comparative studies have shown that ethyl 2-methyl-2,3-butadienoate requires longer reaction times (9 hours versus 30 minutes for the unsubstituted analog) due to reduced electrophilicity at the β'-carbon position . This electronic deactivation results from the electron-donating effect of the methyl group, which partially compensates for the electron-withdrawing influence of the ester moiety.

Enantioselective [4+2] cycloadditions have been achieved using chiral phosphine catalysts, particularly cinchona alkaloid derivatives. The most effective catalysts include β-isocupreidine and derivatives bearing quinuclidine nitrogen atoms, which are essential for catalytic activity [4]. These reactions proceed under remarkably mild conditions (room temperature, solvent-free) and provide excellent enantioselectivities (up to 99% enantiomeric excess) for a wide range of aromatic and heteroaromatic enones [4].

The stereochemical outcome of these cycloadditions is controlled by the facial selectivity of the dienophile approach to the chiral catalyst-bound diene system. Computational analysis has identified the gauche interactions in the disfavored transition state, where highlighted bond conformations create energetically demanding orientations compared to the preferred pathway [4]. This stereochemical control mechanism enables access to both enantiomers through selection of pseudoenantiomeric catalysts.

Umpolung Reactivity in Organocatalytic Systems

The umpolung reactivity of ethyl 2-methyl-2,3-butadienoate in organocatalytic systems represents a paradigm shift from conventional electrophilic allene chemistry, enabling unprecedented synthetic transformations through reversal of intrinsic polarity patterns [7]. This reactivity manifests through phosphine-mediated activation processes that convert the typically electrophilic allene into a nucleophilic synthon capable of attacking electrophilic centers.

The mechanistic foundation of this umpolung behavior rests on the equilibrium between phosphonium dienolate and vinylogous ylide intermediates [8]. Upon addition of tributylphosphine to ethyl 2-methyl-2,3-butadienoate, the initially formed phosphonium dienolate 9 establishes an equilibrium with vinylogous phosphorous ylide 10 through proton transfer processes [2]. This equilibrium is facilitated by the enhanced acidity of the β'-protons in the α-methyl substituted system, making the ylide formation more thermodynamically accessible compared to unsubstituted allenoates.

The umpolung activation mechanism proceeds through general base catalysis where the phosphonium dienolate or vinylogous ylide deprotonates the pronucleophile, generating the activated nucleophile and a phosphonium enoate electrophile [2]. Subsequent conjugate addition of the anionic nucleophile to the enoate and β-elimination of the phosphine regenerates the catalyst while yielding the umpolung addition product. This process effectively inverts the normal reactivity pattern, allowing nucleophiles to add to positions that would typically be nucleophilic in uncatalyzed reactions.

Stereochemical control in these umpolung processes is achieved through careful selection of chiral phosphine catalysts and reaction conditions. Studies have demonstrated that catalyst structure profoundly influences both the efficiency and selectivity of umpolung additions [9]. For example, the use of planar chiral pCp-phosphine-phenol catalysts in [3+2] annulation reactions provides remarkable stereoselectivity (dr >98:2, er up to 99:1) through hydrogen bonding interactions between the phenolic OH group and the phosphonium enolate of the allenoate .

The scope of nucleophiles compatible with umpolung activation has been systematically explored, revealing broad functional group tolerance [2]. Oxygen-centered nucleophiles including phenols, carboxylic acids, and alcohols participate readily without requiring additional additives. Nitrogen-centered nucleophiles such as tosylated amino acids and amines undergo efficient umpolung addition under mild phosphine catalysis conditions. Carbon-centered nucleophiles including malononitrile, β-keto esters, and cyanoacetates provide access to highly functionalized products, though some substrates benefit from buffer systems to facilitate proton transfer events.

A particularly noteworthy aspect of the umpolung reactivity is the distinct mechanistic pathway observed for sulfur nucleophiles [3]. Unlike other nucleophile classes, sulfur-containing pronucleophiles follow an alternative mechanism attributed to unique steric and electronic effects. This mechanistic divergence results in different product distributions and reaction kinetics, highlighting the importance of nucleophile selection in umpolung processes.

Catalyst optimization studies have revealed that phosphine nucleophilicity and steric properties significantly impact reaction outcomes [10]. More nucleophilic phosphines such as tributylphosphine and trimethylphosphine generally provide higher yields, while sterically hindered phosphines may favor specific regioisomeric pathways. The choice of solvent also influences the equilibrium between phosphonium dienolate and vinylogous ylide intermediates, with polar aprotic solvents typically favoring ylide formation.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Last modified: 04-14-2024

Explore Compound Types